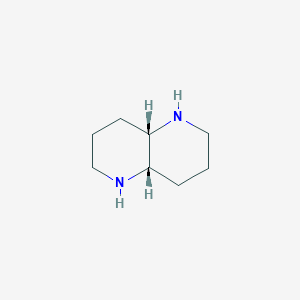

(4aS,8aS)-decahydro-1,5-naphthyridine

Vue d'ensemble

Description

(4aS,8aS)-decahydro-1,5-naphthyridine is a chiral organic compound with the molecular formula C₈H₁₆N₂. It is a bicyclic amine that has been studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its ability to form coordination complexes with metal ions, making it a valuable ligand in asymmetric synthesis and catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(4aS,8aS)-decahydro-1,5-naphthyridine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a tetrahydroisoquinoline derivative, using a chiral catalyst. For example, the hydrogenation of (S)-N-(t-butyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide over supported metal catalysts like ruthenium or rhodium can yield this compound with high diastereoselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(4aS,8aS)-decahydro-1,5-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Dess-Martin periodinane and other hypervalent iodine compounds.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Applications De Recherche Scientifique

(4aS,8aS)-decahydro-1,5-naphthyridine has several scientific research applications:

Chemistry: It is used as a ligand in asymmetric synthesis and catalysis, forming coordination complexes with metal ions.

Biology: The compound’s ability to interact with metal ions makes it useful in studying metalloproteins and metalloenzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting metal-dependent biological processes.

Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.

Mécanisme D'action

The mechanism by which (4aS,8aS)-decahydro-1,5-naphthyridine exerts its effects is primarily through its ability to form coordination complexes with metal ions. These complexes can influence various chemical and biological processes by stabilizing specific conformations or facilitating electron transfer reactions. The compound’s interaction with metal ions can also modulate the activity of metalloenzymes and other metal-dependent proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

Decahydroquinoline: Another bicyclic amine with similar structural features but different stereochemistry.

Tetrahydroisoquinoline: A precursor in the synthesis of (4aS,8aS)-decahydro-1,5-naphthyridine, with a similar bicyclic structure.

Decahydroisoquinoline: Shares the decahydro framework but differs in the position of nitrogen atoms.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial. Its ability to form stable coordination complexes with metal ions further distinguishes it from other similar compounds.

Activité Biologique

(4aS,8aS)-decahydro-1,5-naphthyridine is a bicyclic compound belonging to the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 136.19 g/mol. The synthesis of this compound typically involves the catalytic hydrogenation of 1,5-naphthyridine under high pressure using palladium catalysts or sodium borohydride in ethanol as a reducing agent. The stereochemical configuration is critical for its biological activity, with the (4aS,8aS) isomer being particularly studied for its effects .

Biological Activity Overview

The biological activities of this compound and its derivatives have been investigated for various pharmacological effects:

- Antimicrobial Activity : Studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research has highlighted the potential of naphthyridines in cancer treatment. Specific derivatives have demonstrated cytotoxic effects on various cancer cell lines, including lung and breast cancer cells. For example, certain 1,5-naphthyridine derivatives were found to inhibit topoisomerase I activity, which is crucial in DNA replication and repair processes .

- Neurological Effects : Some studies suggest that naphthyridine compounds may influence neurological pathways and could be explored for their potential in treating neurodegenerative diseases .

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Interaction : The compound likely interacts with specific enzymes or receptors within cells, altering biochemical pathways that lead to its observed effects.

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .

Table 1: Summary of Biological Activities

Selected Research Findings

- Anticancer Study : A study evaluated various naphthyridine derivatives for their antiproliferative activity against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.03 to 15 μg/mL across different cell types .

- Mechanistic Insights : Research into the mechanism of action revealed that certain naphthyridines could induce apoptosis in cancer cells through p53-independent pathways by upregulating pro-apoptotic factors .

- Antimicrobial Evaluation : A series of tests demonstrated that specific derivatives exhibited broad-spectrum antimicrobial activity with minimal inhibitory concentrations comparable to standard antibiotics .

Propriétés

IUPAC Name |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPDLNSKAAOHTF-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCCN2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H](CCCN2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286721 | |

| Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219522-28-8 | |

| Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219522-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.